![molecular formula C22H16Cl2N2OS2 B2795531 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide CAS No. 392246-51-4](/img/structure/B2795531.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide
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Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide is a useful research compound. Its molecular formula is C22H16Cl2N2OS2 and its molecular weight is 459.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for similar synthesized compounds .
Result of Action
Similar compounds have shown promising activity against staphylococcus aureus, indicating bactericidal activity .
Action Environment
The synthesis of similar compounds has been carried out under relatively milder reaction conditions .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide (commonly referred to as compound X) is a synthetic organic compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity of compound X, focusing on its antitumor and antimicrobial properties, along with synthesis methods and case studies.
Chemical Structure and Properties
Compound X belongs to the class of benzothiazole derivatives. Its chemical structure is characterized by the presence of a benzothiazole moiety fused with a tetrahydro-benzothiophene and a dichlorobenzamide group. The molecular formula is C17H16Cl2N2S2, with a molecular weight of approximately 386.49 g/mol.
Antitumor Activity
Recent studies have demonstrated that compound X exhibits significant antitumor activity against various cancer cell lines. In vitro assays have shown that it inhibits the proliferation of human lung cancer cell lines such as A549 and HCC827.
Case Study: Antitumor Efficacy
In one study, compound X was evaluated using MTS cytotoxicity assays:
Cell Line | IC50 (μM) |
---|---|
A549 | 6.26 |
HCC827 | 6.48 |
NCI-H358 | 20.46 |
The results indicated that compound X is particularly effective in 2D cell culture formats compared to 3D formats, suggesting that its mechanism of action may be influenced by the cellular environment .
Antimicrobial Activity
In addition to its antitumor properties, compound X has shown promising antimicrobial activity against various pathogens. The antimicrobial efficacy was evaluated using broth microdilution methods according to CLSI guidelines.
Antimicrobial Efficacy Data
The following table summarizes the antimicrobial activity of compound X against selected bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Escherichia coli | 10 |
Staphylococcus aureus | 5 |
These findings suggest that compound X possesses broad-spectrum antimicrobial properties, making it a candidate for further development in therapeutic applications .
The biological activity of compound X is hypothesized to involve DNA binding and interference with cellular processes. Studies indicate that benzothiazole derivatives often bind within the minor groove of DNA, potentially disrupting replication and transcription processes .
Synthesis Methods
The synthesis of compound X involves several steps:
- Formation of Benzothiazole : The initial step involves the condensation of appropriate thioketones with amines to form the benzothiazole nucleus.
- Tetrahydrobenzothiophene Formation : Subsequent cyclization reactions yield the tetrahydrobenzothiophene structure.
- Amide Bond Formation : Finally, the introduction of the dichlorobenzamide moiety is achieved through coupling reactions using coupling agents like EDCI.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2OS2/c23-12-9-10-15(24)14(11-12)20(27)26-22-19(13-5-1-3-7-17(13)28-22)21-25-16-6-2-4-8-18(16)29-21/h2,4,6,8-11H,1,3,5,7H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBNCQWIZOJRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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